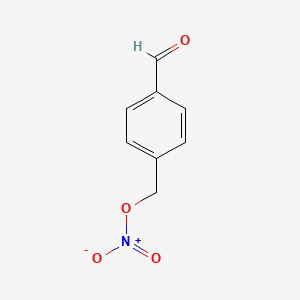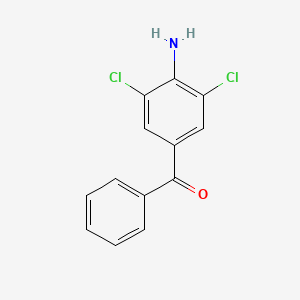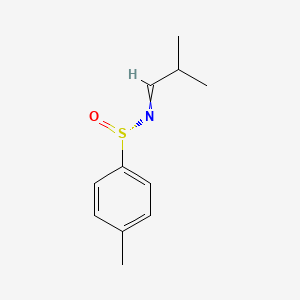
4-Methyl-N-(2-methylpropylidene)benzene-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-methylpropylidene)benzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides Sulfinamides are characterized by the presence of a sulfinyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylpropylidene)benzene-1-sulfinamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzenesulfinyl chloride with 2-methylpropan-1-amine under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylbenzenesulfinyl chloride and 2-methylpropan-1-amine.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran at a low temperature (0-5°C) to prevent side reactions.
Procedure: The 4-methylbenzenesulfinyl chloride is slowly added to a solution of 2-methylpropan-1-amine in the chosen solvent. The mixture is stirred for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC).
Workup: After completion of the reaction, the mixture is quenched with water, and the organic layer is separated. The product is purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-methylpropylidene)benzene-1-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfenamide using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent such as acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: 4-Methyl-N-(2-methylpropylidene)benzene-1-sulfonamide.
Reduction: 4-Methyl-N-(2-methylpropylidene)benzene-1-sulfenamide.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-(2-methylpropylidene)benzene-1-sulfinamide has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Material Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-methylpropylidene)benzene-1-sulfinamide depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfinyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
4-Methyl-N-(2-methylpropylidene)benzene-1-sulfinamide can be compared with other sulfinamides and related compounds:
4-Methyl-N-(2-methylpropylidene)benzene-1-sulfonamide:
4-Methyl-N-(2-methylpropylidene)benzene-1-sulfenamide: This compound has a sulfenyl group, making it more susceptible to oxidation compared to the sulfinamide.
N-(2-methylpropylidene)benzene-1-sulfinamide: This compound lacks the methyl group on the benzene ring, which can influence its chemical properties and reactivity.
Properties
CAS No. |
174590-06-8 |
|---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
(S)-4-methyl-N-(2-methylpropylidene)benzenesulfinamide |
InChI |
InChI=1S/C11H15NOS/c1-9(2)8-12-14(13)11-6-4-10(3)5-7-11/h4-9H,1-3H3/t14-/m0/s1 |
InChI Key |
MBDKDEQCBUDADQ-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)N=CC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N=CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


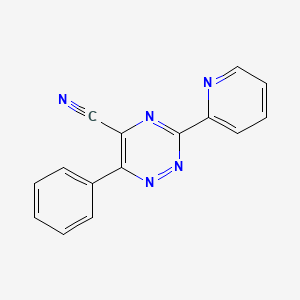
![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
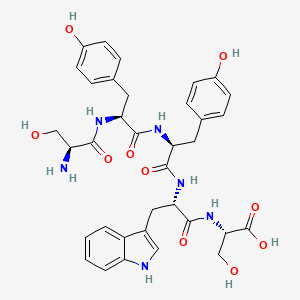
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
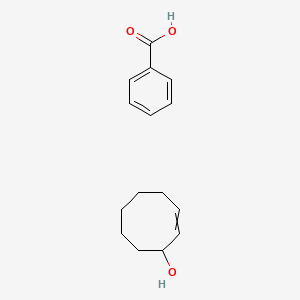
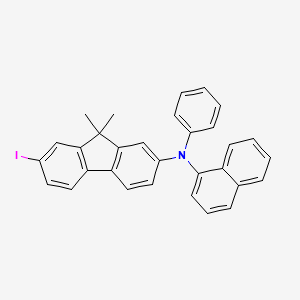
![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
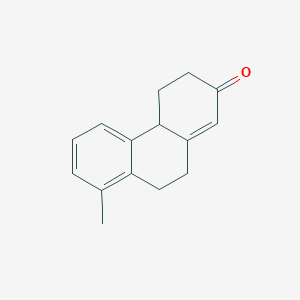
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
